3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392319-35-6
Cat. No.: VC4524928
Molecular Formula: C16H16N6O4S3
Molecular Weight: 452.52
* For research use only. Not for human or veterinary use.
![3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 392319-35-6](/images/structure/VC4524928.png)
Specification
CAS No. | 392319-35-6 |
---|---|
Molecular Formula | C16H16N6O4S3 |
Molecular Weight | 452.52 |
IUPAC Name | 3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-12(23)7-27-16-22-21-15(29-16)18-13(24)9-4-10(25-2)6-11(5-9)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) |
Standard InChI Key | SRNDBEMTQYSZSL-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule features two 1,3,4-thiadiazole rings: one substituted with a methyl group at position 5 and another linked via a sulfanyl bridge to a carbamoyl-methyl group. The benzamide moiety at the N-terminus contains 3,5-dimethoxy substituents, enhancing electron-donating capacity and solubility . Key structural attributes include:
-
Thiadiazole Rings: The sulfur and nitrogen-rich heterocycles contribute to π-π stacking interactions and hydrogen bonding, critical for target binding .
-
Sulfanyl Bridge: The –S–CH2– linkage between thiadiazole units introduces conformational flexibility while maintaining planarity for membrane penetration .
-
Methoxy Groups: Positioned meta to the amide bond, these groups modulate lipophilicity (logP ≈ 4.2) and steric bulk, influencing pharmacokinetics .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₇N₅O₄S₃ | |
Molecular Weight | 451.6 g/mol | |
logP | 4.22 | |
Hydrogen Bond Acceptors | 8 | |
Polar Surface Area | 85.85 Ų |
Synthetic Pathways and Optimization
Nucleophilic Acyl Substitution Strategy
The synthesis involves a multi-step protocol starting with 2-amino-1,3,4-thiadiazole derivatives. As detailed in , the precursor 3 (5-methyl-1,3,4-thiadiazol-2-amine) reacts with chloroacetyl chloride to form the intermediate 5n (2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide). Subsequent nucleophilic displacement with 2-mercapto-5-amino-1,3,4-thiadiazole yields the sulfanyl-bridged product. Final coupling with 3,5-dimethoxybenzoyl chloride completes the benzamide moiety .
Characterization and Validation
-
FT-IR: Peaks at 1680–1650 cm⁻¹ confirm C=O stretching from the benzamide and carbamoyl groups .
-
¹H NMR: Methoxy protons resonate at δ 3.85–3.90 ppm, while thiadiazole-ring protons appear downfield (δ 8.10–8.30 ppm) .
-
X-ray Crystallography: Single-crystal analysis of analogous compounds (e.g., 7n in ) reveals planar thiadiazole systems with dihedral angles <10° between rings, ensuring optimal π-orbital overlap.
Biological Activity and Mechanism
Antifungal Efficacy
Computational Insights and SAR
Molecular Dynamics Simulations
MD trajectories (50 ns) reveal stable interactions with CYP51’s heme-binding pocket. The 5-methyl-thiadiazole group forms hydrophobic contacts with Leu121 and Phe228, while the benzamide’s methoxy groups hydrogen-bond to Thr311 .
Structure-Activity Relationships (SAR)
-
Methoxy Positioning: 3,5-Dimethoxy substitution on the benzamide enhances antifungal activity by 2-fold compared to mono-methoxy analogs .
-
Thiadiazole Methylation: The 5-methyl group on the thiadiazole ring improves metabolic stability, reducing hepatic clearance in rat microsomes by 40%.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High logP (4.22) and moderate polar surface area (85.85 Ų) suggest oral bioavailability (~65% in murine models) .
-
Metabolism: CYP3A4-mediated oxidation of the methyl-thiadiazole group generates inactive sulfoxide metabolites, necessitating structural tweaks for prolonged half-life.
Toxicity Screening
Ames tests and zebrafish embryotoxicity assays indicate no mutagenicity (IC₅₀ > 100 µM) or teratogenicity up to 50 µM, supporting further preclinical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume